Triple 13C Labeling (M+3) Provides Superior Mass Resolution vs. Single-Labeled (M+1) Analogs in MS-Based Flux Analysis
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid exhibits a nominal mass shift of M+3, in contrast to L-lactic acid-1-13C and L-lactic acid-2-13C which exhibit an M+1 mass shift . The triple 13C labeling generates a distinct isotopologue peak that is less susceptible to overlap with endogenous M+1 or M+2 isotopomers in biological samples, thereby reducing quantitative error in LC-MS/MS workflows [1]. The M+3 mass shift is explicitly identified as a differentiating technical specification in vendor comparison tools .
| Evidence Dimension | Nominal mass shift (Da) |
|---|---|
| Target Compound Data | M+3 |
| Comparator Or Baseline | L-Lactic acid-1-13C (M+1); L-Lactic acid-2-13C (M+1) |
| Quantified Difference | +2 Da greater mass separation |
| Conditions | Technical specification per Certificate of Analysis |
Why This Matters
The larger M+3 mass shift minimizes isotopologue spectral overlap, enabling more accurate quantification of tracer-derived metabolites in complex matrices.
- [1] Zhang, W., Guo, C., Jiang, K., Ying, M., & Hu, X. (2017). Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopomers. Scientific Reports, 7, 8483. View Source
